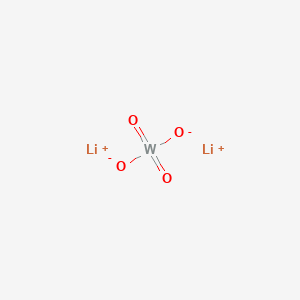
3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile is a chemical compound with the molecular formula C9H6N4 It is known for its unique structure, which includes a cyclopropane ring substituted with four nitrile groups and two methyl groups
Preparation Methods
The synthesis of 3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile typically involves the reaction of cyclopropane derivatives with nitrile-containing reagents. One common method includes the cycloaddition of tetracyanoethylene with suitable cyclopropane precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups into amines or other reduced forms using reagents like lithium aluminum hydride.
Scientific Research Applications
3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity with nucleophiles makes it useful in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile involves its ability to undergo nucleophilic substitution reactions. This reactivity allows it to interact with various biological molecules, potentially leading to the inhibition of specific enzymes or the modification of nucleic acids. The compound’s structure enables it to form stable complexes with nucleophiles, which can disrupt normal cellular processes .
Comparison with Similar Compounds
3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile can be compared to other cyclopropane derivatives with multiple nitrile groups. Similar compounds include:
1,1,2,2-Tetracyanocyclopropane: This compound lacks the methyl groups present in this compound, which can affect its reactivity and applications.
Cyclobutane-1,1,2,2-tetracarbonitrile: This compound has a similar nitrile substitution pattern but differs in the ring size, leading to different chemical properties and reactivity.
Properties
CAS No. |
13017-67-9 |
|---|---|
Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C9H6N4/c1-7(2)8(3-10,4-11)9(7,5-12)6-13/h1-2H3 |
InChI Key |
JIEYOKFTSKQLLP-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C#N)C#N)(C#N)C#N)C |
Canonical SMILES |
CC1(C(C1(C#N)C#N)(C#N)C#N)C |
| 13017-67-9 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)



![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B82286.png)



![(3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol](/img/structure/B82296.png)
![(1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B82298.png)

![n-[2-(Diethylamino)ethyl]acrylamide](/img/structure/B82304.png)
